Annuithrin
Description
Contextualization within Plant Secondary Metabolites Research
Plant secondary metabolites represent a rich and diverse group of organic compounds with significant ecological roles and potential benefits for humans. naist.jpnih.govresearchgate.netsprpn.org Research in this area involves exploring the vast chemical space of plant-produced molecules, understanding their biosynthetic pathways, and investigating their biological activities. naist.jpnih.govsprpn.org Sesquiterpene lactones, the class of compounds to which annuithrin belongs, are particularly characteristic metabolites of the Asteraceae family, which includes sunflowers. nih.govresearchgate.net These compounds are often found in specialized plant structures like glandular trichomes, laticifers, and resin ducts. nih.gov Their functions in plants are varied and can include defense mechanisms and allelopathy, which is the inhibition of growth of other plants. researchgate.netresearchgate.net
The study of this compound contributes to the understanding of the specific secondary metabolites produced by Helianthus annuus and their potential ecological roles within this important agricultural plant. Research into such compounds can also reveal potential applications in areas like natural herbicides or pesticides, drawing inspiration from their natural function in plant defense. researchgate.netresearchgate.net
Discovery and Initial Characterization of this compound in Academic Literature
This compound was discovered and initially characterized through investigations into the growth inhibition properties of Helianthus annuus. researchgate.netresearchgate.net Academic research efforts led to the isolation of this compound from sunflower leaves and stems. up.ac.za The initial characterization of this compound involved the use of various spectroscopic methods to determine its chemical structure. researchgate.netresearchgate.netup.ac.za Techniques such as Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Mass Spectrometry (MS) were employed for this purpose. up.ac.za
The research identified this compound as a new sesquiterpene lactone belonging to the germacranolide subtype and possessing an α-methylene-γ-lactone moiety. researchgate.netresearchgate.net This structural feature is common in many biologically active sesquiterpene lactones. The initial academic literature on this compound established its presence in Helianthus annuus and provided the foundational structural information for further research. researchgate.netresearchgate.net
Initial studies also explored some of the biological activities of this compound, demonstrating growth inhibition in straight growth tests using plants like Avena and Helianthus. researchgate.netup.ac.za Antibacterial activity and inhibition of DNA/RNA synthesis in Ehrlich carcinoma cells were also reported in early characterization studies. researchgate.netresearchgate.net These initial findings highlighted the biological potential of this compound, motivating further investigation into its properties.
Table 1: Initial Spectroscopic Data for this compound Characterization
| Spectroscopic Method | Information Provided | Reference |
| IR | Functional group analysis | up.ac.za |
| 1H NMR | Proton environment and connectivity | up.ac.za |
| 13C NMR | Carbon skeleton and functional groups | up.ac.za |
| MS | Molecular weight and fragmentation | up.ac.za |
Note: This table summarizes the types of spectroscopic data reported in the initial characterization of this compound.
Table 2: Organism Source and Compound Type
| Organism Source | Compound Type | Reference |
| Helianthus annuus | Sesquiterpene Lactone | researchgate.netresearchgate.netup.ac.za |
Structure
2D Structure
Properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-6-10(2)17(22)26-14-8-19(5)15(21)9-20(24,27-19)11(3)7-13-16(14)12(4)18(23)25-13/h6-7,13-16,21,24H,4,8-9H2,1-3,5H3 |
InChI Key |
WGVJNQGTZSPMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)O)C |
Origin of Product |
United States |
Occurrence and Isolation of Annuithrin from Natural Sources
Botanical Origin: Helianthus annuus (Sunflower) as a Biosynthetic Source of Annuithrin
Helianthus annuus L., an annual plant native to North America, is the primary botanical source from which this compound has been isolated. As a prominent member of the Asteraceae family, H. annuus is known to produce a diverse array of secondary metabolites. This compound, specifically, was identified during studies focused on growth inhibition observed in Helianthus annuus.
Distribution of this compound within Specific Plant Tissues and Organs (e.g., leaves, shoots)
This compound has been successfully isolated from the leaves and stems of Helianthus annuus. Sesquiterpene lactones, including germacrolides and heliangolides, are reported to be significant natural compounds present in the glandular trichomes of sunflowers, which are distributed across various plant tissues. Studies have also identified sesquiterpene lactones such as niveusin C and 15-hydroxy-3-dehydrodesoxyfruticin in the young leaves of H. annuus. While the precise distribution of this compound across all plant organs is not extensively detailed in the available information, its isolation from leaves and stems indicates their importance as sources of this compound.
Influence of Helianthus annuus Cultivars on this compound Content
While the provided search results highlight that the chemical composition of Helianthus annuus can vary between cultivars, particularly concerning compounds like carotenoids and essential oils, specific data on the influence of different cultivars on this compound content is not present. Studies have examined variations in other secondary metabolites across cultivars, demonstrating that genetic and environmental factors related to cultivar can impact compound production. However, without targeted research on this compound levels in different H. annuus cultivars, it is not possible to definitively state the extent of this influence.
Methodologies for Isolation and Purification of this compound from Plant Extracts
The process of obtaining pure this compound from Helianthus annuus involves a sequence of extraction and purification techniques.
Solvent Extraction Techniques and Fractionation Processes
Solvent extraction is a fundamental initial step in isolating natural products from plant materials, relying on the differential solubility of compounds in various solvents. Common methods include maceration, percolation, and Soxhlet extraction. For the isolation of this compound, leaves and stems of three-week-old H. annuus plants were extracted using boiling ethanol. This initial extraction step yields a crude extract containing a mixture of compounds. The filtrate from this process was evaporated, and the resulting residue was then extracted with diethyl ether. This step serves as a fractionation process, partitioning compounds based on their polarity, with this compound likely being more soluble in the less polar diethyl ether compared to other components in the crude extract.
Chromatographic Separation Strategies (e.g., Silica (B1680970) Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are crucial for separating and purifying individual compounds from the complex mixtures obtained during extraction. These techniques exploit the differential interactions of analytes with a stationary phase and a mobile phase. In the case of this compound isolation, the crude extract was subjected to column chromatography using silica gel. Silica chromatography is a widely used technique for separating compounds based on their polarity. Following silica chromatography, further purification of this compound was achieved using High-Performance Liquid Chromatography (HPLC). HPLC offers higher separation efficiency and is commonly employed as a final purification step to obtain compounds in high purity. Other chromatographic techniques utilized in natural product isolation include Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
Isolation and Purification Steps for this compound:
| Step | Method(s) | Purpose |
| Initial Extraction | Boiling Ethanol Extraction | Obtain crude extract from plant material. |
| Solvent Partitioning | Diethyl Ether Extraction of Residue | Fractionate compounds based on polarity. |
| First Purification | Silica Column Chromatography (SC) | Separate compounds based on polarity. |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | Achieve high purity of the target compound. |
Structural Elucidation and Chemical Classification of Annuithrin
Classification within the Sesquiterpene Lactone Family: The Germacranolide Subclass
Annuithrin is categorized as a sesquiterpene lactone, a large family of C₁₅ terpenoids characterized by the presence of a lactone ring. encyclopedia.pubwikipedia.org These compounds are predominantly found in plants, particularly within the Asteraceae family, which includes the sunflower (Helianthus annuus), a known source of this compound. encyclopedia.pubwikipedia.orgplantaedb.com
Sesquiterpene lactones are structurally diverse and are subdivided based on the carbocyclic ring system to which the lactone is fused. This compound is specifically classified as a germacranolide. encyclopedia.pub Germacranolides are defined by a 10-membered ring structure as the central carbocyclic system. encyclopedia.pubtandfonline.com This classification provides a fundamental understanding of the compound's core skeletal framework.
Application of Spectroscopic Techniques for this compound Structure Determination
Spectroscopic methods are essential for the detailed determination of organic molecular structures. karary.edu.sdnumberanalytics.comsolubilityofthings.com The structure of this compound has been elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. karary.edu.sdnumberanalytics.comresearchgate.netresearchgate.net
NMR spectroscopy provides invaluable information about the arrangement of hydrogen and carbon atoms within a molecule. numberanalytics.comsolubilityofthings.comorganicchemistrydata.org Both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) are routinely employed in the structural analysis of compounds like this compound. numberanalytics.comresearchgate.netslu.se
¹H NMR spectroscopy yields data on the different types of protons, their relative numbers, and their connectivity to adjacent protons. slu.secompoundchem.com The chemical shift (δ) of a proton signal in the ¹H NMR spectrum is indicative of its electronic environment, influenced by nearby functional groups and the magnetic fields of neighboring nuclei. compoundchem.com The integration of each signal is proportional to the number of protons it represents. compoundchem.com
¹³C NMR spectroscopy provides information about the distinct carbon atoms in the molecule. careerendeavour.comsavemyexams.com Each chemically unique carbon atom typically produces a separate signal in the ¹³C NMR spectrum, with its chemical shift providing insights into its hybridization state and the nature of attached atoms or functional groups. careerendeavour.com Unlike ¹H NMR, the peak intensity in a standard ¹³C NMR spectrum is not directly proportional to the number of carbon atoms. careerendeavour.comsavemyexams.com
Analysis of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the assignment of specific resonances to individual nuclei and the mapping of the connectivity between atoms, thereby building a comprehensive picture of the molecular skeleton. numberanalytics.com
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structural fragments. karary.edu.sdnumberanalytics.comsolubilityofthings.com In electron ionization mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. chemguide.co.ukwikipedia.org
The mass spectrum typically shows a molecular ion peak (M⁺), which corresponds to the intact molecule with a single charge and provides the molecular weight. chemguide.co.ukegyankosh.ac.in The pattern of fragment ions, displayed as a plot of mass-to-charge ratio (m/z) versus abundance, is characteristic of the compound's structure. chemguide.co.ukwikipedia.orglibretexts.org Analysis of these fragmentation pathways can help identify the presence of specific functional groups and the way the molecule breaks apart, aiding in structural confirmation. chemguide.co.uklibretexts.orgscispace.com
Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation due to molecular vibrations. karary.edu.sdnumberanalytics.comsolubilityofthings.comiitd.ac.in Specific bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. iitd.ac.in
The IR spectrum of this compound exhibits absorption bands that correspond to the vibrational modes of its functional groups. iitd.ac.inwfu.eduwpmucdn.com For instance, the presence of a carbonyl group (C=O), a key feature of the lactone ring, is typically indicated by a strong absorption band in the 1700-1800 cm⁻¹ region. wfu.eduutdallas.edu Other expected functional groups in a sesquiterpene lactone, such as hydroxyl (O-H) or carbon-carbon double bonds (C=C), would also have characteristic absorption frequencies in the IR spectrum, providing complementary information for structural elucidation. researchgate.netwfu.eduwpmucdn.com
Identification of Key Structural Motifs: The α-Methylene-γ-Lactone Moiety
A crucial structural element found in this compound and many other biologically active sesquiterpene lactones is the α-methylene-γ-lactone moiety. encyclopedia.pubtandfonline.comresearchgate.netmdpi.com This motif consists of a five-membered cyclic ester (γ-lactone) with an exocyclic double bond located at the carbon atom adjacent to the carbonyl group (the α-carbon). encyclopedia.pubtandfonline.combiosynth.comhmdb.caresearchgate.net
The presence of this α-methylene-γ-lactone group is confirmed through spectroscopic analysis. In the ¹H NMR spectrum, the two vinylic protons of the exocyclic methylene (B1212753) group typically appear as distinct signals in the downfield region. The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon of the lactone and the carbon atoms of the α-methylene group. careerendeavour.com The IR spectrum also provides evidence for this moiety with a characteristic carbonyl stretching absorption for the γ-lactone, which may be influenced by the adjacent double bond and the ring structure. wfu.eduutdallas.edu The identification of this specific structural feature is significant due to its known role in the reactivity and biological properties of sesquiterpene lactones. encyclopedia.pubtandfonline.comresearchgate.netmdpi.com
Biosynthesis and Regulation of Annuithrin Production
Elucidation of Precursor Pathways in Sesquiterpene Lactone Biosynthesis (e.g., Farnesyl Pyrophosphate)
The universal precursor for all sesquiterpenoids, including sesquiterpene lactones, is farnesyl pyrophosphate (FPP). tandfonline.comresearchgate.netmdpi.comwur.nlup.ac.za FPP is a C15 molecule formed from three isoprene (B109036) units. researchgate.netmdpi.com These isoprene units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via two independent metabolic pathways in plants: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. icm.edu.plmdpi.comup.ac.za The MVA pathway is localized in the cytosol, while the MEP pathway operates in chloroplasts. mdpi.com Farnesyl diphosphate synthase (FDS), also known as farnesyl pyrophosphate synthase (FPPS), catalyzes the condensation of IPP and DMAPP to form FPP. icm.edu.plmdpi.com
Enzymatic Steps Involved in Annuithrin Formation
The initial committed step in sesquiterpene lactone biosynthesis involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs). mdpi.comwur.nlup.ac.za These enzymes are often multi-product enzymes, producing various sesquiterpene backbones. tandfonline.com In many Asteraceae species, the germacrene backbone, specifically germacrene A, is a common precursor for sesquiterpene lactones. tandfonline.comwur.nlup.ac.za This cyclization is catalyzed by germacrene A synthase (GAS). tandfonline.comup.ac.zanih.govwur.nl
Following the formation of the sesquiterpene backbone, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s or CYPs). tandfonline.commdpi.com These enzymes are crucial for introducing functional groups, such as hydroxyl and carboxyl groups, and for forming the characteristic lactone ring. tandfonline.commdpi.comwur.nlup.ac.za For instance, germacrene A is sequentially oxidized to germacrene A acid by enzymes like germacrene A oxidase (GAO), a cytochrome P450 enzyme. tandfonline.comup.ac.zaoup.com Germacrene A acid is considered a key branching point in the metabolic grid of sesquiterpene lactone biosynthesis. tandfonline.com Further enzymatic steps, including hydroxylations and lactonization, lead to the formation of different sesquiterpene lactone skeletons, such as germacranolides, guaianolides, and xanthanolides. tandfonline.comup.ac.za Costunolide (B1669451), a germacranolide, is often considered a common intermediate for many sesquiterpene lactones with a 6,7-lactone ring. tandfonline.comwur.nlup.ac.za The conversion of germacrene A acid to costunolide involves a costunolide synthase (COS), another CYP enzyme. tandfonline.com
While the specific enzymatic cascade leading directly to this compound is not explicitly detailed in the provided texts, it is understood to follow this general pattern of FPP cyclization by a sesquiterpene synthase, followed by a series of oxidations and modifications catalyzed by enzymes like CYPs.
Genetic and Molecular Mechanisms Governing this compound Biosynthesis
The biosynthesis of sesquiterpene lactones is under genetic control. icm.edu.plfrontiersin.org Genes encoding the enzymes involved in the pathway, such as sesquiterpene synthases and cytochrome P450s, have been identified and characterized in various plant species. researchgate.neticm.edu.plnih.govwur.nl The expression of these genes is regulated at the transcriptional level. icm.edu.plresearchgate.net
Transcription factors (TFs) play a significant role in regulating the expression of genes involved in sesquiterpene lactone biosynthesis. researchgate.neticm.edu.plresearchgate.net For example, studies have identified TFs that act as positive regulators of sesquiterpene lactone pathways in other Asteraceae species. researchgate.neticm.edu.plresearchgate.netnih.gov Understanding the genetic background and the role of specific transcription factors is crucial for potentially manipulating sesquiterpene lactone production through metabolic engineering. researchgate.neticm.edu.plresearchgate.net This can involve overexpression of biosynthetic genes or positively regulating transcription factors, or silencing negatively regulating factors. icm.edu.pl
Environmental and Abiotic Factors Influencing this compound Accumulation in Plants
The accumulation of sesquiterpene lactones in plants is significantly influenced by environmental and abiotic factors. tandfonline.comfrontiersin.orgnih.govmdpi.com These factors can include light, temperature, soil composition, and altitude. tandfonline.comfrontiersin.orgnih.govmdpi.com
Impact of Light Exposure on Sesquiterpene Lactone Content
Light exposure, including both intensity and quality, can affect sesquiterpene lactone accumulation. tandfonline.comnih.govfrontiersin.orgcnveg.orgresearchgate.net Some studies indicate that lower-than-natural light exposure can lead to higher sesquiterpene lactone accumulation, while high-intensity light can also increase the accumulation of certain sesquiterpene lactones in some species. tandfonline.comnih.gov Maintaining illumination during storage has also been shown to increase sesquiterpene lactone levels in some plants. tandfonline.com UV-A supplementation has been observed to significantly reduce the content of certain sesquiterpene lactones in lettuce. cnveg.org Conversely, sesquiterpene lactone concentrations were higher in plants under UV-blocking foils in radicchio-type lettuce. researchgate.net
Effects of Soil Composition, Temperature, and Altitude on Biosynthesis
Soil composition, temperature, and altitude are strongly correlated with sesquiterpene lactone accumulation. tandfonline.comfrontiersin.orgnih.gov Soil parameters such as pH, base saturation, cation exchange capacity, and C/N ratio have been shown to influence the total sesquiterpene lactone content in some species. frontiersin.orgnih.gov For instance, higher total sesquiterpene lactone content was observed in plants growing on loam on limestone compared to those on siliceous grasslands. frontiersin.org
Temperature can also impact sesquiterpene lactone biosynthesis. High-temperature exposure has been linked to increased content of certain sesquiterpene lactones in some plants. tandfonline.com Altitude can also play a role, with some studies suggesting that increased intensity of UV radiation at high altitudes affects the synthesis of certain sesquiterpene lactone derivatives. mdpi.com
Data on the correlation between environmental factors and sesquiterpene lactone content can be complex and species-specific. For example, a study on Arnica montana showed significant correlations between soil parameters and total sesquiterpene lactone content. frontiersin.orgnih.gov
| Environmental Factor | Soil pH | Base Saturation | Soil C/N Ratio | Cation Exchange Capacity |
| Correlation with Total STL Content | Positive | Positive | Negative | Positive |
Data derived from frontiersin.orgnih.gov.
Modulation of this compound Biosynthesis by Exogenous Substances
The application of exogenous substances can modulate the expression of genes involved in sesquiterpene lactone biosynthesis in different plant species. tandfonline.comnih.gov Plant hormones like jasmonic acid (JA), methyl jasmonate (MeJA), abscisic acid, and salicylic (B10762653) acid have been shown to influence the content of sesquiterpene lactones. tandfonline.comresearchgate.netnih.gov For example, exogenous application of methyl jasmonate or salicylic acid activated the biosynthesis of parthenolide, another sesquiterpene lactone. nih.gov Chitosan and red light have also been shown to alter the spectrum of sesquiterpene lactones in Arnica montana tissue cultures, supporting the formation of certain derivatives. frontiersin.org
Other exogenous substances with lactone moieties, including sesquiterpene lactones themselves, have been discussed in the context of interfering with enzymatic activity and regulation in biological systems, although this is related to their biological activity rather than directly modulating their own biosynthesis within the plant. frontiersin.org
Biological Activities and Mechanistic Investigations of Annuithrin
Phytotoxic and Allelopathic Effects of Annuithrin
This compound has been recognized for its role as a growth inhibitor in plants, contributing to the allelopathic potential of Helianthus annuus. scribd.comresearchgate.netscribd.com Allelopathy involves the release of chemical compounds by one plant that affect the growth and development of other plants. irri.orgresearchgate.net
Inhibition of Plant Growth in Bioassay Systems
Studies utilizing bioassay systems, such as the Avena straight growth test, have demonstrated the inhibitory effects of this compound on plant growth. scribd.comresearchgate.netscribd.com The Avena straight growth test is a standard bioassay used to assess the effect of substances on the elongation of oat coleoptile segments. Research has shown that this compound significantly inhibits the elongation growth of Avena sativa L. coleoptile segments. researchgate.netresearchgate.net Similarly, it has been shown to inhibit the growth of Helianthus annuus L. hypocotyl segments. researchgate.netresearchgate.net
Experiments involving a concentration range of 50 to 180 µM of this compound resulted in a linear reduction of growth between 10% and 90% in the Avena straight growth test. scribd.comresearchgate.net
Below is a table summarizing representative data from plant growth inhibition bioassays:
| Bioassay System | Test Material | Concentration Range | Observed Effect | Citation |
| Avena straight growth test | This compound | 50-180 µM | Linear reduction (10-90%) | scribd.comresearchgate.net |
| Avena sativa L. coleoptiles | This compound | Not specified | Strong inhibition | researchgate.netresearchgate.net |
| Helianthus annuus L. hypocotyls | This compound | Not specified | Strong inhibition | researchgate.netresearchgate.net |
Interference with Phytohormone Activity
This compound has been shown to interfere with the activity of phytohormones, specifically inhibiting indole-3-acetic acid (IAA)-induced elongation growth. up.ac.zaresearchgate.net IAA is a crucial auxin involved in promoting cell elongation and plant growth. irri.org Studies using Avena coleoptile segments and Helianthus annuus hypocotyl segments have indicated that this compound strongly inhibits the elongation growth induced by IAA. researchgate.netresearchgate.net This suggests that this compound may exert its growth inhibitory effects by interfering with auxin signaling or action within plant cells. However, it is noted that this compound does not inhibit acid-induced growth or growth triggered by fusicoccin, another plant growth regulator. researchgate.net
Antimicrobial Properties of this compound
Beyond its effects on plant growth, this compound has also demonstrated antimicrobial properties. up.ac.zacapes.gov.br
Antibacterial Activity Spectrum
This compound has been reported to possess antibacterial qualities. scribd.comresearchgate.net While specific detailed spectrum data across a wide range of bacterial species is not extensively provided in the immediate search results, one source indicates that this compound was shown to have antibacterial qualities, though fungi and yeast were either less inhibited or not inhibited. scribd.comresearchgate.net Another source mentions that sesquiterpenes, as a class of compounds that includes this compound, have shown broad-spectrum antibacterial properties against various bacteria, including Proteus, Bacillus (spherical spores), E. coli, Klebsiella pneumonia, Staphylococcus aureus, and Hemolytic streptococcus. nih.gov
Potential Antifungal Efficacy
While some sources suggest limited or no inhibition of fungi and yeast by this compound, scribd.comresearchgate.net other research indicates potential antifungal efficacy of compounds found in Helianthus annuus. Extracts from Helianthus annuus have shown antifungal activities. acgpubs.orgresearchgate.net Additionally, sesquiterpene lactones, the class of compounds to which this compound belongs, are mentioned in the context of plant defense mechanisms against biotic stressors, including potential antimicrobial/antifungal activity. tandfonline.com However, direct and detailed evidence specifically on the antifungal efficacy of isolated this compound is less prominent in the provided search results compared to its antibacterial and phytotoxic effects.
Cellular and Molecular Mechanisms of Action
Investigations into the cellular and molecular mechanisms of action of sesquiterpene lactones, including this compound, suggest that their biological activity is often related to the presence of an α-methylene-γ-lactone moiety. tandfonline.com This functional group is highly reactive and can undergo Michael-type addition with biological nucleophiles, such as sulfhydryl (-SH) groups in amino acids like cysteine and glutathione, as well as with various cellular enzymes. up.ac.zatandfonline.com
In the context of plant growth inhibition, particularly the interference with IAA-induced growth, a proposed mechanism involves the binding of the inhibitor (this compound) to a site that becomes available upon auxin binding to its receptor. researchgate.net This binding, potentially via a sulfur bond with a free SH-group on the receptor, could form an irreversible complex (IAA-receptor-inhibitor) that is no longer capable of initiating elongation growth. researchgate.net The inhibitory effect of sesquiterpene lactones in the Avena segment test can be neutralized by the presence of dithiothreitol (B142953) (DTT), which can form adducts with the sesquiterpene lactones, further supporting the involvement of reactions with SH-rich compounds. researchgate.net
While the search results highlight the reactivity of the α-methylene-γ-lactone group and its potential interaction with SH-containing molecules as a key aspect of the mechanism of action for sesquiterpene lactones, detailed cellular and molecular pathways specifically for this compound require further focused investigation.
Inhibition of DNA and RNA Synthesis in Cellular Models
Studies have shown that this compound can significantly inhibit the synthesis of both DNA and RNA in cellular models. scribd.comup.ac.zaresearchgate.netscribd.comresearchgate.netresearchgate.netscispace.com Investigations using cells of the ascitic form of Ehrlich carcinoma have provided specific data on this inhibitory effect. scribd.comup.ac.zascribd.comresearchgate.net
In these in vivo studies, this compound was found to drastically reduce DNA and RNA synthesis. scribd.comup.ac.zascribd.comresearchgate.net At a concentration of 20 µg/mL, this compound resulted in approximately 50% inhibition of DNA synthesis and about 75% inhibition of RNA synthesis in Ehrlich carcinoma cells. scribd.comup.ac.zascribd.comresearchgate.net
The inhibitory effects on DNA and RNA synthesis are thought to be significantly influenced by the presence of the exocyclic methylene (B1212753) group within the structure of this compound, a feature common to certain sesquiterpene lactones known for similar activities. up.ac.za
Inhibition of DNA and RNA Synthesis by this compound in Ehrlich Carcinoma Cells
| Cellular Process | This compound Concentration | Observed Inhibition | Source |
| DNA Synthesis | 20 µg/mL | ~50% | scribd.comup.ac.zascribd.comresearchgate.net |
| RNA Synthesis | 20 µg/mL | ~75% | scribd.comup.ac.zascribd.comresearchgate.net |
Interactions with Cellular Proliferation Pathways
This compound's observed inhibition of DNA and RNA synthesis suggests an interaction with fundamental cellular processes essential for proliferation. scribd.comup.ac.zascribd.comresearchgate.net While the specific detailed pathways of interaction with cellular proliferation mechanisms were not extensively detailed in the provided search results, the significant reduction in nucleic acid synthesis indicates a direct impact on the ability of cells, such as Ehrlich carcinoma cells, to divide and multiply. scribd.comup.ac.zascribd.comresearchgate.net Sesquiterpene lactones, as a class, are known to interact with various cellular targets that can influence proliferation, often through mechanisms involving alkylation of biological molecules. researchgate.net
Ecological and Chemo Systematic Significance of Annuithrin
Role of Sesquiterpene Lactones as Defense Compounds against Herbivory and Pathogens
Plants produce sesquiterpene lactones as a defense mechanism against a wide range of threats. mdpi.commdpi.comfrontiersin.org These compounds often have a bitter taste, which deters herbivores from feeding on the plant. tandfonline.com Research has shown that sesquiterpene lactones can be toxic to insects and other herbivores, and they also exhibit antimicrobial and antifungal properties, protecting the plant from various pathogens. frontiersin.orgresearchgate.netnih.gov The production of these defensive compounds is a key strategy for plant survival in diverse ecosystems.
Sesquiterpene Lactones as Chemotaxonomic Markers within the Asteraceae Family
The immense structural diversity of sesquiterpene lactones makes them excellent chemotaxonomic markers. tandfonline.comresearchgate.net Chemotaxonomy is the classification of organisms based on their chemical constituents. Within the Asteraceae family, the specific profile of sesquiterpene lactones can be unique to a particular tribe, genus, or even species. researchgate.net By analyzing the types and distribution of these compounds, botanists can gain insights into the evolutionary relationships between different plant groups. researchgate.net
Evolutionary Context of Sesquiterpene Lactone Diversity and Function
The vast array of sesquiterpene lactone structures is a product of plant evolution. The diversity of these compounds is thought to have arisen from an evolutionary arms race between plants and their herbivores and pathogens. As herbivores and pathogens evolve ways to overcome a plant's chemical defenses, the plant, in turn, evolves new and more complex compounds to defend itself. This co-evolutionary pressure has led to the incredible diversity of sesquiterpene lactones observed in nature, particularly within the Asteraceae family. tandfonline.com
Advanced Research Avenues and Methodological Considerations for Annuithrin Studies
Application of High-Resolution Spectroscopic Techniques for Detailed Structural Analysis
A definitive structural elucidation of Annuithrin would be fundamental to understanding its chemical properties and biological functions. High-resolution spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), would be employed to establish the connectivity of atoms within the this compound molecule. These methods would reveal the carbon-hydrogen framework and long-range correlations, providing a detailed picture of its molecular skeleton.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be crucial for determining the precise elemental composition of this compound, allowing for the calculation of its molecular formula. Tandem MS (MS/MS) experiments would further aid in structural elucidation by providing fragmentation patterns that can be pieced together to understand the molecule's substructures.
X-ray Crystallography : Should this compound be crystallizable, single-crystal X-ray crystallography would offer an unambiguous three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding its interaction with biological targets.
| Spectroscopic Technique | Information Obtained for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity and molecular skeleton |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and molecular formula |
| X-ray Crystallography | Three-dimensional structure and stereochemistry |
Omics-Based Approaches (Genomics, Transcriptomics, Metabolomics) for Comprehensive Biosynthetic Pathway Elucidation
Understanding how this compound is produced in its native biological source is critical for ensuring a sustainable supply and for potential bioengineering efforts. Omics-based approaches provide a holistic view of the biosynthetic machinery.
Genomics : Sequencing the genome of the organism that produces this compound would be the first step in identifying the biosynthetic gene cluster (BGC) responsible for its synthesis. Bioinformatic tools can then be used to predict the functions of the genes within the cluster.
Transcriptomics : By analyzing the transcriptome (the complete set of RNA transcripts), researchers can identify which genes in the BGC are actively expressed under this compound-producing conditions. This can provide clues about the regulation of the biosynthetic pathway.
Metabolomics : Untargeted metabolomics can be used to identify intermediates and shunt products of the this compound biosynthetic pathway. This information is vital for piecing together the enzymatic steps involved in its formation. The biosynthesis of complex natural products often involves a series of enzymatic reactions, starting from simple precursors. nih.govnih.govyoutube.com
Target Identification and Mechanistic Elucidation of Biological Activities using in vitro and Cellular Models
To understand the therapeutic potential of this compound, it is essential to identify its biological targets and elucidate the mechanisms through which it exerts its effects.
in vitro Assays : A battery of in vitro assays would be employed to screen for this compound's activity against a wide range of biological targets, such as enzymes and receptors. For example, if this compound is hypothesized to have anticancer properties, its ability to inhibit specific kinases or induce apoptosis in cancer cell lines would be investigated. nih.gov
Cellular Models : Cellular models, including primary cells and engineered cell lines, would be used to study the effects of this compound in a more biologically relevant context. Techniques such as fluorescence microscopy and flow cytometry can be used to visualize the compound's subcellular localization and its impact on cellular processes. The investigation of a compound's effects on cellular processes like apoptosis is a key step in mechanistic studies. nih.gov
Synthetic Chemistry Approaches for this compound and its Analogues to Explore Structure-Activity Relationships
Chemical synthesis plays a crucial role in confirming the structure of a natural product and in generating analogues for structure-activity relationship (SAR) studies.
Total Synthesis : The total synthesis of this compound would provide ultimate proof of its proposed structure. Furthermore, a successful synthetic route would enable the production of larger quantities of the compound for further biological evaluation.
Analogue Synthesis : A robust synthetic strategy would allow for the creation of a library of this compound analogues with systematic modifications to different parts of the molecule. These analogues would then be tested for their biological activity to identify the key structural features required for its function. The development of automated synthesis platforms can accelerate the generation of such analogues. youtube.comyoutube.com
Computational Chemistry and Molecular Modeling for Predictive Studies on this compound Interactions
Computational approaches can provide valuable insights into the potential interactions of this compound with its biological targets, guiding experimental work and aiding in the design of more potent analogues.
Molecular Docking : If the three-dimensional structure of a potential biological target of this compound is known, molecular docking simulations can be used to predict how the compound might bind to it. This can help to identify key interactions and guide the design of analogues with improved binding affinity.
Molecular Dynamics (MD) Simulations : MD simulations can provide a more dynamic picture of the interaction between this compound and its target, taking into account the flexibility of both molecules. These simulations can help to assess the stability of the predicted binding mode. The use of computational modeling is becoming increasingly important in understanding molecular interactions. nih.govnih.govwhiterose.ac.ukuu.nl
| Research Avenue | Key Methodologies | Expected Outcomes |
| Structural Analysis | NMR, HRMS, X-ray Crystallography | Unambiguous chemical structure of this compound |
| Biosynthetic Pathway Elucidation | Genomics, Transcriptomics, Metabolomics | Identification of genes and enzymes responsible for this compound synthesis |
| Target Identification | in vitro assays, Cellular models | Identification of biological targets and mechanism of action |
| Structure-Activity Relationships | Total synthesis, Analogue synthesis | Understanding of key structural features for biological activity |
| Predictive Interaction Studies | Molecular docking, MD simulations | Insights into the binding of this compound to its biological targets |
Q & A
Basic: What established synthetic pathways exist for Annuithrin, and how can researchers optimize reaction conditions for higher yields?
Methodological Answer:
this compound’s synthesis typically involves [describe general reaction type, e.g., cycloaddition or catalytic coupling], with key steps including [reagent selection, solvent systems, temperature control]. To optimize yields:
- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Ni-based), solvents (polar vs. nonpolar), and temperatures (50–120°C) using fractional factorial design .
- Purification Protocols : Employ gradient chromatography (HPLC) coupled with spectroscopic validation (NMR, IR) to isolate high-purity intermediates .
- Reproducibility : Document batch-specific variations (e.g., moisture sensitivity) in supplementary materials, adhering to Beilstein Journal guidelines .
Example Table (Synthetic Optimization):
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| A | Pd(OAc)₂ | DMF | 80 | 78 | 98.5 |
| B | NiCl₂ | THF | 60 | 65 | 97.2 |
| C | CuI | Toluene | 100 | 92 | 99.1 |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify backbone integrity, comparing chemical shifts with DFT-predicted values . For stereochemical analysis, apply NOESY or X-ray crystallography .
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (HRMS) to detect trace impurities (<0.1%) .
- Data Reporting : Include raw spectral data in supplementary files, annotated with integration ratios and coupling constants .
Basic: How should researchers design initial in vitro assays to evaluate this compound’s biological activity against target enzymes?
Methodological Answer:
- Assay Selection : Use fluorogenic substrates (e.g., FRET-based) for real-time kinetic analysis of enzyme inhibition .
- Controls : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to normalize batch effects .
- Dose-Response Curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate, fitting data to Hill equations using GraphPad Prism .
Advanced: What statistical approaches are most appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?
Methodological Answer:
- Nonlinear Regression : Fit IC₅₀/EC₅₀ values using four-parameter logistic models (variable slope) to account for sigmoidal behavior .
- Error Propagation : Calculate 95% confidence intervals via bootstrapping (1,000 iterations) to address heteroscedasticity .
- Multiplicity Adjustments : Apply Benjamini-Hochberg correction for high-throughput screens with >10,000 data points .
Advanced: How can researchers resolve contradictions between computational predictions and experimental results regarding this compound’s binding affinity?
Methodological Answer:
- Validation Pipeline :
- Replicate Experiments : Confirm assay conditions (pH, ionic strength) match computational parameters (e.g., molecular docking) .
- Cross-Method Comparison : Compare MD simulations (AMBER) with SPR (surface plasmon resonance) binding kinetics .
- Error Analysis : Quantify force field inaccuracies (RMSD >2Å) or assay noise (CV >15%) using Bland-Altman plots .
- Interdisciplinary Collaboration : Involve computational chemists to refine docking algorithms using experimental ΔG values .
Advanced: What methodologies enable the integration of multi-omics data to investigate this compound’s systemic effects in preclinical models?
Methodological Answer:
- Workflow Design :
- Data Harmonization : Apply ComBat or SVA to correct batch effects across omics layers .
- Ethical Reporting : Adhere to NIH preclinical guidelines for animal model metadata (e.g., strain, sex, sample size justification) .
Advanced: How can researchers address variability in Annuihtrin’s pharmacokinetic profiles across different in vivo models?
Methodological Answer:
- Species-Specific Factors : Compare CYP450 isoform expression (rodent vs. primate) using qPCR .
- Compartmental Modeling : Develop PBPK models (e.g., GastroPlus) to predict absorption differences driven by gut microbiota .
- Biosampling Strategy : Collect plasma/tissue at 8+ timepoints post-administration for non-compartmental analysis (AUC, Cₘₐₓ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
